molecular formula C15H12FN7 B2485755 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1267868-07-4

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2485755
CAS No.: 1267868-07-4
M. Wt: 309.308
InChI Key: SCTJOKJWGMQTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a complex organic compound, classified under heterocyclic compounds due to its pyrazolo[3,4-d]pyrimidine core structure. The presence of a fluorophenyl group and additional pyrazole moiety lends it unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine involves multi-step organic reactions:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core:

    • Starting Materials: A 4-fluorophenyl hydrazine derivative is used.

    • Conditions: Reflux in the presence of acidic or basic catalysts.

  • Attachment of Pyrazole Moiety:

    • Reagents: Methyl hydrazine or its derivatives.

    • Conditions: Heating under nitrogen atmosphere to prevent oxidation.

  • Final Assembly:

    • Steps: Coupling reactions facilitated by palladium catalysts.

Industrial Production Methods:

  • Batch Processing: Ideal for precise control of reaction conditions.

  • Continuous Flow Reactors: Suitable for large-scale production with higher efficiency and consistency.

Types of Reactions:

  • Oxidation:

    • Uses oxidizing agents like KMnO₄ or H₂O₂.

    • Major Product: Oxidized derivatives with additional functional groups.

  • Reduction:

    • Common Reagents: NaBH₄ or LiAlH₄.

    • Products: Reduced forms with altered hydrogen content.

  • Substitution:

    • Involves nucleophilic or electrophilic substitution, depending on reactants.

    • Conditions: Moderate temperatures with suitable solvents.

    • Products: Substituted derivatives with functional group changes.

Common Reagents and Conditions:

  • Reagents: Halogenating agents, nucleophiles, electrophiles.

  • Conditions: Controlled pH and temperature to achieve desired reaction specificity.

Scientific Research Applications

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine has diverse applications in several scientific fields:

Chemistry:

  • Catalysis: Used as a catalyst or intermediate in organic synthesis.

  • Material Science: Component in developing advanced materials with specific electronic or optical properties.

Biology:

  • Enzyme Inhibitors:

Medicine:

  • Pharmacological Agents: Research into potential therapeutic agents due to its ability to modulate biological pathways.

Industry:

    Comparison with Similar Compounds

    • 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methyl-pyrazole moiety, influencing its chemical behavior.

    • 3-Methyl-1H-pyrazol-5-amine: Missing the pyrazolo[3,4-d]pyrimidine core, affecting its reactivity and applications.

    The uniqueness of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine stems from the synergistic effects of its combined functional groups, enhancing its potential in research and industrial applications.

    Properties

    IUPAC Name

    2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H12FN7/c1-9-6-13(17)23(21-9)15-12-7-20-22(14(12)18-8-19-15)11-4-2-10(16)3-5-11/h2-8H,17H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SCTJOKJWGMQTHK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H12FN7
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    309.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.